molecular formula C16H13ClN2O4 B5479917 (2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

(2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Cat. No.: B5479917
M. Wt: 332.74 g/mol
InChI Key: RGOKDINPMVWIAM-VMPITWQZSA-N
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Description

(2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chlorophenyl group and a methoxy-nitrophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-methoxy-2-nitroaniline.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the aniline derivative in the presence of a base, such as sodium hydroxide, to form the enamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the nitro group, which may result in different chemical and biological properties.

    (2E)-3-(3-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and interactions.

Uniqueness

(2E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-13-6-7-14(15(10-13)19(21)22)18-16(20)8-5-11-3-2-4-12(17)9-11/h2-10H,1H3,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOKDINPMVWIAM-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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